テルミサルタン-13CD3

概要

説明

Micardis-13CD3 is a variant of Micardis, which is the brand name for the drug Telmisartan . Telmisartan is an angiotensin II receptor blocker (ARB) that is used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It works by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure .

Molecular Structure Analysis

The molecular structure of Micardis-13CD3 would be similar to that of Telmisartan, with the addition of the 13CD3 isotopic label. The structure of Telmisartan includes a biphenyl group and two imidazole rings . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used to determine the three-dimensional molecular structures from sub-μm microcrystals .科学的研究の応用

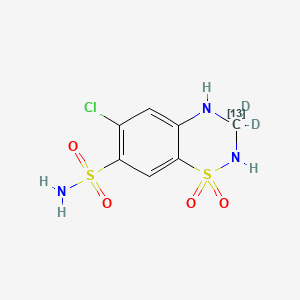

溶解度および溶解速度の向上 {svg_1}

テルミサルタンは、強力な抗高血圧薬ですが、水への溶解度が非常に低く、特にpH3〜9(つまり、生体液)ではバイオアベイラビリティが低下します {svg_2}. 高価な多段階手順を必要とせずに、アルカリ化剤を含めることなく、テルミサルタンの溶解度と溶解速度を改善するための研究が行われています {svg_3}. この研究では、超解砕剤、親水性ポリマー、複合キャリアを使用した表面固体分散体(SSD)を用いた方法を採用しました {svg_4}.

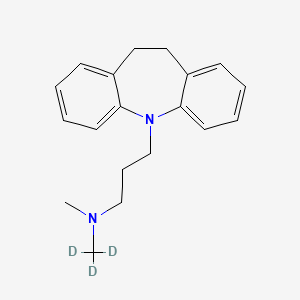

ニューロンのイオン効果 {svg_5}

アンジオテンシンIIタイプ1受容体のアンタゴニストであるテルミサルタンは、広く使用されている抗高血圧剤です {svg_6}. しかし、そのニューロンのイオン効果とそのニューロンネットワークの興奮性に及ぼす可能性のある影響は、ほとんど明らかになっていません {svg_7}. パッチクランプ技術を用いてこれらの効果を調査する研究が行われました {svg_8}.

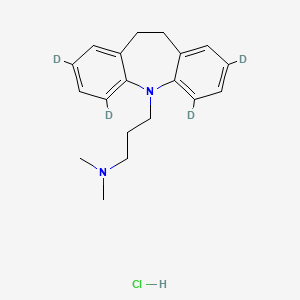

合成の改善 {svg_9}

o-ハロアリールアミジンの銅触媒による環化を介した、テルミサルタンの合成が改善されました {svg_10}. この簡潔な合成ルートは、テルミサルタンをより効率的に製造するために設計されました {svg_11}.

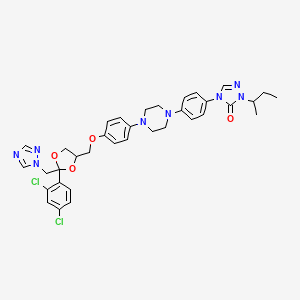

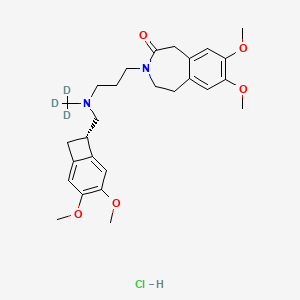

エルゴアルカロイドスクリーニングにおける同位体標識内部標準 {svg_12}

13CD3標識テルミサルタンは、食品中のエルゴアルカロイドスクリーニングのための合計パラメータ法における内部標準として使用されてきました {svg_13}. この方法は、選択性の向上により、複雑な食品マトリックス中のエルゴアルカロイドの測定を大幅に向上させ、干渉を低減します {svg_14}.

エルゴタミン-13CD3およびエルゴタミニン-13CD3の合成 {svg_15}

同位体標識テルミサルタンは、エルゴタミン-13CD3およびエルゴタミニン-13CD3の合成に使用されてきました {svg_16}. この合成は、非標識の天然エルゴタミンから初めて行われました {svg_17}.

作用機序

Target of Action

Telmisartan-13CD3, also known as Micardis-13CD3, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Telmisartan-13CD3 binds to AT1 receptors with high affinity, inhibiting the action of angiotensin II, a potent vasoconstrictor .

Mode of Action

Telmisartan-13CD3 works by blocking the vasoconstrictor and aldosterone secretory effects of angiotensin II . It interferes with the binding of angiotensin II to the AT1 receptor by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . This inhibition of angiotensin II leads to a reduction in arterial blood pressure .

Biochemical Pathways

Telmisartan-13CD3 affects several biochemical pathways. It is suggested that it may improve cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression . Furthermore, it may offer renoprotection by decreasing the expression of transforming growth factor-β1 (TGF-β1) and other proinflammatory and profibrotic cytokine genes through the PPAR-γ/hepatocyte growth factor pathway .

Pharmacokinetics

Telmisartan-13CD3 has high lipophilicity, which may facilitate extensive tissue and cell penetration . It has a high volume of distribution of approximately 500 L . The mean elimination half-life of telmisartan is approximately 24 hours . It is minimally metabolized in the liver through glucuronidation . About 97% of the drug is excreted in the feces .

Result of Action

The molecular and cellular effects of Telmisartan-13CD3’s action include the stimulation of peak INa in combination with an apparent retardation in current inactivation, which could be an important mechanism through which hippocampal neuronal excitability is increased . It also uniquely induces markers of autophagy in microglia through an AMPK–mTOR–autophagy pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Telmisartan-13CD3. For instance, the low solubility and high permeability of telmisartan result in poor bioavailability after oral administration . These properties can be improved by reducing the crystal particle size or through other options, such as the development of co-amorphous formulations .

Safety and Hazards

Telmisartan can cause injury or death to the unborn baby if taken during the second or third trimester of pregnancy . It can also cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure . Other side effects may include dizziness, lightheadedness, blurred vision, back pain, and others .

生化学分析

Biochemical Properties

Telmisartan-13CD3 plays a significant role in biochemical reactions by specifically targeting the angiotensin II type-1 receptor. This interaction inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Additionally, Telmisartan-13CD3 exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), which imparts anti-inflammatory, antiproliferative, and antioxidant activities . The compound interacts with various enzymes and proteins, including vascular smooth muscle cells and adrenal gland receptors, to exert its effects .

Cellular Effects

Telmisartan-13CD3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, it inhibits contraction and reduces aldosterone production, leading to decreased blood pressure . In neuronal cells, Telmisartan-13CD3 enhances voltage-gated sodium currents and increases neuronal excitability . The compound also exhibits antiproliferative and apoptotic effects in cancer cells, such as glioblastoma multiforme, by suppressing cell proliferation and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of Telmisartan-13CD3 involves its binding to the angiotensin II type-1 receptor, where it acts as an antagonist. This binding prevents angiotensin II from exerting its vasoconstrictive and aldosterone-secreting effects . Additionally, Telmisartan-13CD3’s partial agonist activity towards PPAR-γ leads to the activation of anti-inflammatory and antioxidant pathways . The compound also modulates gene expression by regulating the expression of matrix metalloproteinases and other proteins involved in cellular proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telmisartan-13CD3 change over time. The compound exhibits rapid onset of action, with significant inhibition of angiotensin II-induced hypertension observed within hours . Over time, Telmisartan-13CD3 maintains its inhibitory effects on blood pressure and exhibits long-term stability in in vitro and in vivo studies . The compound’s stability and degradation are influenced by its deuterated nature, which enhances its metabolic stability and prolongs its half-life .

Dosage Effects in Animal Models

The effects of Telmisartan-13CD3 vary with different dosages in animal models. In spontaneously hypertensive rats, the compound exhibits dose-proportional pharmacokinetics, with higher doses leading to greater reductions in blood pressure . At high doses, Telmisartan-13CD3 may exhibit toxic or adverse effects, such as increased risk of renal impairment and electrolyte imbalances . The compound’s therapeutic window is wide, allowing for effective blood pressure control at lower doses .

Metabolic Pathways

Telmisartan-13CD3 is involved in various metabolic pathways, including the renin-angiotensin-aldosterone system and PPAR-γ signaling pathways . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance . Telmisartan-13CD3 also modulates metabolic flux by influencing the levels of metabolites involved in glucose and lipid metabolism .

Transport and Distribution

Telmisartan-13CD3 is transported and distributed within cells and tissues through various mechanisms. The compound is specifically taken up by the liver through organic anion transporting polypeptide 1B3 (OATP1B3) and is distributed to other tissues, including the kidneys and adrenal glands . Telmisartan-13CD3’s distribution is influenced by its binding to plasma proteins and its interaction with transporters such as monocarboxylate transporters .

Subcellular Localization

The subcellular localization of Telmisartan-13CD3 affects its activity and function. In colon cancer cells, the compound inhibits cell proliferation by blocking the nuclear translocation of the proheparin-binding epidermal growth factor-like growth factor C-terminal fragment . Telmisartan-13CD3 also influences the localization of tight junction proteins, such as zonula occludens-1, in endothelial cells, thereby affecting cellular permeability . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

特性

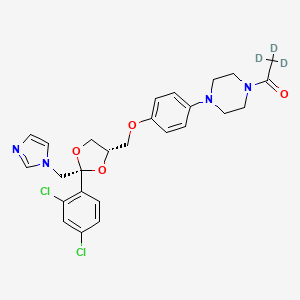

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。